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Core Science & Biosynthesis

Foundational

in vivo metabolism pathways of methyl 2-(5-amino-1H-indol-3-yl)acetate

An In-Depth Technical Guide on the In Vivo Metabolism of Methyl 2-(5-amino-1H-indol-3-yl)acetate Executive Summary & Structural Deconstruction Understanding the in vivo metabolic fate of a xenobiotic requires a first-pri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the In Vivo Metabolism of Methyl 2-(5-amino-1H-indol-3-yl)acetate

Executive Summary & Structural Deconstruction

Understanding the in vivo metabolic fate of a xenobiotic requires a first-principles analysis of its molecular architecture. Methyl 2-(5-amino-1H-indol-3-yl)acetate is a synthetic indole derivative characterized by three distinct metabolic liabilities:

  • A methyl ester moiety at the 3-acetic acid position, which acts as a classic prodrug-like functional group susceptible to rapid hydrolytic cleavage.

  • A primary aromatic amine at the 5-position of the indole ring, which is a prototypical pharmacophore for Phase II N-acetylation and Phase I N-oxidation.

  • An indole-3-acetic acid (IAA) core , a structure shared with endogenous microbiota-derived tryptophan metabolites, making it a substrate for specific amino acid conjugations and peroxidative degradation.

This whitepaper delineates the causality, enzymatic kinetics, and experimental validation of the metabolic pathways governing this compound, providing a comprehensive framework for researchers and drug development professionals.

Phase I: Carboxylesterase-Mediated Activation (Ester Hydrolysis)

The Metabolic Logic of Ester Cleavage

The first and most rapid metabolic event following systemic exposure to methyl 2-(5-amino-1H-indol-3-yl)acetate is the hydrolysis of the methyl ester to yield the free carboxylic acid: 5-amino-1H-indol-3-ylacetic acid (5-amino-IAA) .

This reaction is primarily catalyzed by mammalian carboxylesterases (CES), specifically the human isoforms hCE1 (abundantly expressed in the liver) and hCE2 (expressed in the intestine and kidney)[1]. The structural causality behind this specific enzymatic preference lies in the active site topology of the CES enzymes. hCE1 possesses a large, flexible acyl-binding pocket and a small alcohol-binding pocket. Because our target molecule features a bulky acyl group (the substituted indole ring) and a very small alcohol leaving group (methanol), it is a highly preferred substrate for hCE1-mediated hydrolysis[2].

Experimental Protocol: In Vitro Carboxylesterase Hydrolysis Assay

To validate the half-life and intrinsic clearance ( CLint​ ) of the ester hydrolysis, a self-validating microsomal assay must be employed.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or recombinant hCE1 on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the buffer. Pre-warm to 37°C for 5 minutes. Self-Validation Control: Include a parallel reaction with a known hCE1 inhibitor (e.g., bis-p-nitrophenyl phosphate, BNPP) to confirm CES-specific activity.

  • Initiation: Add methyl 2-(5-amino-1H-indol-3-yl)acetate (dissolved in DMSO, final DMSO <0.5%) to achieve a final substrate concentration of 1–50 µM.

  • Sampling: At predetermined time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent mass and the appearance of the 5-amino-IAA metabolite.

Phase II: Arylamine N-Acetylation

The Metabolic Logic of the 5-Amino Group

Once the ester is hydrolyzed (or potentially acting concurrently on the parent molecule), the exposed primary aromatic amine at the 5-position becomes a prime target for Arylamine N-acetyltransferases (NAT1 and NAT2) [3].

NATs catalyze the transfer of an acetyl group from the endogenous cofactor Acetyl-Coenzyme A (AcCoA) to the primary amine, forming 5-acetamido-1H-indol-3-ylacetic acid [4]. The mechanism involves a highly conserved catalytic triad (Cys68, His107, Asp122)[5]. The active site cysteine attacks Acetyl-CoA to form a transient acetyl-enzyme intermediate, which subsequently transfers the acetyl group to the 5-amino-IAA substrate. Because NAT2 is highly polymorphic in human populations (leading to "slow" and "rapid" acetylator phenotypes), the systemic exposure to the N-acetylated metabolite will vary significantly among individuals[3].

Experimental Protocol: Recombinant NAT1/NAT2 Kinetic Assay

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human NAT1 or NAT2 in 20 mM Tris-HCl buffer (pH 7.5) containing 1 mM Dithiothreitol (DTT). Causality note: DTT is critical to maintain the active site Cys68 in a reduced, nucleophilic state.

  • Cofactor Addition: Add Acetyl-CoA to a final saturating concentration of 1 mM.

  • Reaction Initiation: Add the substrate (5-amino-IAA) at varying concentrations (1 µM to 500 µM) to determine Michaelis-Menten kinetics ( Km​ and Vmax​ ). Incubate at 37°C.

  • Quenching: Stop the reaction after 10 minutes by adding 15% trichloroacetic acid (TCA).

  • Quantification: Centrifuge and analyze the supernatant via HPLC-UV (monitoring the shift in UV absorbance typical of N-acetylated indoles) or LC-MS/MS.

Downstream Core Metabolism: Indole-3-Acetic Acid Pathways

Following ester hydrolysis, the resulting 5-amino-IAA mimics endogenous indole-3-acetic acid (a microbial tryptophan metabolite)[6]. The free carboxylic acid is subject to two primary clearance pathways:

  • Amino Acid Conjugation: In human hepatic tissues, the carboxylic acid can be conjugated with glutamine via amino acid N-acyltransferases, forming an indole acetyl glutamine derivative[6].

  • Acyl Glucuronidation: UDP-glucuronosyltransferases (UGTs) can catalyze the addition of glucuronic acid to the carboxylate, forming a reactive acyl glucuronide, which is rapidly excreted in urine.

  • Peroxidative Oxidation: Leukocyte peroxidases and hepatic CYPs can oxidize the indole core, leading to oxindole derivatives[7].

Quantitative Data Summary

The following table summarizes the anticipated kinetic parameters and enzymatic localizations for the metabolic network of methyl 2-(5-amino-1H-indol-3-yl)acetate.

Enzyme SystemMetabolic PathwaySubstrate Target MoietyRelative Affinity ( Km​ )Primary Tissue Localization
hCE1 Ester HydrolysisMethyl esterLow µM (High Affinity)Liver
hCE2 Ester HydrolysisMethyl esterHigh µM (Low Affinity)Intestine, Kidney
NAT1 N-Acetylation5-Amino groupLow µMUbiquitous
NAT2 N-Acetylation5-Amino groupVariable (Polymorphic)Liver, Gut
UGTs Acyl GlucuronidationCarboxylic acid (post-hydrolysis)ModerateLiver, Kidney
CYP1A2 N-Oxidation5-Amino groupHigh µM (Minor pathway)Liver

Comprehensive Pathway Visualization

The logical relationships and sequential biotransformations of methyl 2-(5-amino-1H-indol-3-yl)acetate are mapped below.

MetabolismPathway Prodrug Methyl 2-(5-amino-1H-indol-3-yl)acetate (Parent Compound) FreeAcid 5-amino-1H-indol-3-ylacetic acid (5-amino-IAA) Prodrug->FreeAcid hCE1 / hCE2 (Rapid Ester Hydrolysis) NAcetyl 5-acetamido-1H-indol-3-ylacetic acid (Phase II Metabolite) Prodrug->NAcetyl NAT1/NAT2 (Minor) Pre-hydrolysis & subsequent cleavage FreeAcid->NAcetyl NAT1 / NAT2 + Acetyl-CoA NHydroxy N-hydroxy-5-amino-IAA (Reactive Intermediate) FreeAcid->NHydroxy CYP450 (e.g., CYP1A2) (N-oxidation) GlutamineConj 5-amino-IAA-glutamine conjugate (Excretory Metabolite) FreeAcid->GlutamineConj Amino Acid N-acyltransferase + Glutamine AcylGlucuronide 5-amino-IAA acyl glucuronide (Excretory Metabolite) FreeAcid->AcylGlucuronide UGTs + UDPGA

In vivo metabolic network of methyl 2-(5-amino-1H-indol-3-yl)acetate.

References

  • Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. PubMed (nih.gov).
  • Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activ
  • Structure-function studies of human arylamine N-acetyltransferases NAT1 and NAT2. Functional analysis of recombinant NAT1/NAT2 chimeras expressed in Escherichia coli. PubMed (nih.gov).
  • Human N-Acetyltransferase 1 and 2 Differ in Affinity Towards Acetyl-Coenzyme A Cofactor and N-Hydroxy-Arylamine Carcinogens. Frontiers (frontiersin.org).
  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC (nih.gov).
  • 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism.
  • Indole-3-acetic acid increases glutamine utilization by high peroxidase activity-presenting leukocytes. PubMed (nih.gov).

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing Methyl 2-(5-amino-1H-indol-3-yl)acetate as a Privileged Scaffold in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the indole ring remains one of the most prolific and "privileged" structural subunits for the discovery of new drug candidates[1]. While free indole-3-ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indole ring remains one of the most prolific and "privileged" structural subunits for the discovery of new drug candidates[1]. While free indole-3-acetic acid (IAA) derivatives are foundational to numerous biological pathways and approved therapeutics[2], utilizing the free acid directly during complex multi-step synthesis often leads to poor organic solubility, zwitterionic intermediates, and unwanted cross-reactivity.

Methyl 2-(5-amino-1H-indol-3-yl)acetate emerges as a highly optimized, trifunctional precursor designed to solve these synthetic bottlenecks. By masking the C3-acetic acid as a methyl ester, chemists can exploit the highly nucleophilic C5-primary amine for orthogonal functionalization (e.g., amidation, reductive amination, Buchwald-Hartwig coupling) without compromising the integrity of the core scaffold. This application note details the mechanistic rationale, quantitative reaction parameters, and self-validating protocols for deploying this precursor in the synthesis of advanced therapeutics, particularly targeting anti-inflammatory and kinase-driven pathways.

Mechanistic Rationale & Orthogonal Reactivity

The strategic value of methyl 2-(5-amino-1H-indol-3-yl)acetate lies in the distinct electronic environments of its three reactive sites:

  • C5-Primary Amine (High Nucleophilicity): The electron-donating nature of the indole ring enriches the C5-amine, making it the most kinetically accessible site for electrophilic attack.

  • N1-Indole Nitrogen (Low Nucleophilicity): The lone pair on the N1 nitrogen participates in the aromatic 10π electron system of the indole core. Consequently, it requires strong bases (e.g., NaH, Cs 2​ CO 3​ ) to become reactive, allowing for the selective derivatization of the C5-amine under mild, weakly basic conditions.

  • C3-Methyl Ester (Latent Pharmacophore): The ester acts as a robust protecting group during C5 and N1 modifications. Once the desired architecture is built, mild saponification reveals the free acetic acid, a moiety critical for binding to targets like the Cyclooxygenase-2 (COX-2) enzyme or the CRTH2 receptor[3].

Workflow A Methyl 2-(5-amino-1H-indol-3-yl)acetate (Starting Material) B C5-Amine Functionalization (Acylation/Alkylation) A->B Step 1: High Nucleophilicity C N1-Indole Alkylation (Optional Tuning) B->C Step 2: Base-Mediated D C3-Ester Hydrolysis (Deprotection) B->D Skip N1 Alkylation C->D Step 3: LiOH/H2O E Bioactive Free Acid (Target Ligand) D->E Yields Pharmacophore

Fig 1. Orthogonal synthetic workflow for methyl 2-(5-amino-1H-indol-3-yl)acetate derivatization.

Biological Applications & Target Pathways

Derivatives of indole-3-acetic acid have historically yielded potent anti-inflammatory agents, most notably indomethacin, which remains a benchmark COX inhibitor[2]. By starting with the 5-amino analog, researchers can synthesize novel libraries of compounds that exhibit dual-action capabilities, such as simultaneous COX-2 inhibition and CRTH2 (DP2) receptor antagonism, which is highly desirable in treating allergic inflammation and asthma. Furthermore, functionalizing the C5 position with triazole or Schiff base moieties has recently been shown to unlock potent antimicrobial and cytotoxic activities against multidrug-resistant strains[4].

Mechanism Ligand Indole-3-Acetic Acid Derivative Target1 Cyclooxygenase-2 (COX-2) Ligand->Target1 Enzyme Inhibition Target2 CRTH2 Receptor (DP2) Ligand->Target2 Receptor Antagonism Effect1 Decreased Prostaglandin Synthesis Target1->Effect1 Blockade Effect2 Inhibition of Th2 Cell Activation Target2->Effect2 Blockade Outcome Anti-inflammatory Response Effect1->Outcome Effect2->Outcome

Fig 2. Dual anti-inflammatory mechanisms of synthesized indole-3-acetic acid derivatives.

Quantitative Reaction Parameters

The following table summarizes the optimized conditions for exploiting the orthogonal reactivity of the scaffold. These parameters have been established to maximize regioselectivity and minimize the formation of bis-alkylated or zwitterionic byproducts.

Reaction SiteTarget Functional GroupReagents & ConditionsRegioselectivityTypical Yield
C5-Amine Amide / SulfonamideR-COCl or R-SO 2​ Cl, DIPEA, DCM, 0 °C to RT>95% (over N1)80–90%
C5-Amine Secondary AmineR-CHO, NaBH(OAc) 3​ , DCE, RT>95% (over N1)75–85%
N1-Indole N-Alkyl / N-ArylR-X, NaH or Cs 2​ CO 3​ , DMF, 0 °C to RTRequires C5 protection70–85%
C3-Ester Free Acetic AcidLiOH·H 2​ O, THF/MeOH/H 2​ O (2:1:1), RTQuantitative>90%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include specific checkpoints (e.g., TLC monitoring, phase separation behaviors) to ensure the causality of the chemical transformations is maintained throughout the workflow.

Protocol A: Regioselective C5-Amidation

Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized instead of stronger bases (like NaH) to strictly prevent the deprotonation of the N1-indole proton. This ensures the electrophile (acyl chloride) reacts exclusively with the highly nucleophilic C5-amine.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(5-amino-1H-indol-3-yl)acetate (1.0 equiv, e.g., 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL/mmol) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 equiv) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity, then cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the desired acyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM (2 mL). Add this solution dropwise to the reaction flask over 10 minutes. Self-Validation: A slight color change or mild fuming may occur, indicating the formation of the reactive intermediate.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The starting material (amine) will appear as a lower Rf spot that stains positively with ninhydrin, whereas the product (amide) will migrate higher and resist ninhydrin staining.

  • Workup: Quench the reaction by adding saturated aqueous NH 4​ Cl (10 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the C5-amide intermediate.

Protocol B: Mild C3-Ester Saponification to Free Acid

Causality Note: Lithium hydroxide (LiOH) is selected over Sodium Hydroxide (NaOH) to provide a milder hydrolysis environment. This prevents the base-catalyzed cleavage of the newly formed C5-amide bond and avoids epimerization if chiral centers are present in the R-group.

  • Solvent System Preparation: Prepare a mixed solvent system of THF/MeOH/H 2​ O in a 2:1:1 volumetric ratio. Causality: This specific ratio ensures that the hydrophobic ester remains in solution while providing enough water for the hydrolysis mechanism.

  • Reaction Setup: Dissolve the C5-functionalized methyl ester intermediate (1.0 equiv) in the mixed solvent system (10 mL/mmol) at room temperature.

  • Hydrolysis: Add LiOH·H 2​ O (3.0 equiv) in one portion. Stir the mixture vigorously at room temperature for 4–6 hours.

  • Monitoring: Monitor via TLC (Eluent: 10% MeOH in DCM with 1% Acetic Acid). Self-Validation: The starting ester will disappear, replaced by a baseline spot (the carboxylate salt) that moves only when acetic acid is present in the eluent.

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with distilled water (5 mL) and wash with Diethyl Ether (1 × 10 mL) to remove any unreacted organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl. Self-Validation: The free indole-3-acetic acid derivative will precipitate out of the aqueous solution as a solid.

  • Collection: Collect the precipitated solid via vacuum filtration, wash with cold water, and dry under high vacuum to afford the final bioactive free acid.

References[1] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI Molecules.https://www.mdpi.com/1420-3049/29/20/4770[2] The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.https://www.mdpi.com/1422-0067/27/3/1234[4] Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Pharmacology.https://www.frontiersin.org/articles/10.3389/fphar.2023.1084181/full[3] Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity. Frontiers in Pharmacology.https://www.frontiersin.org/articles/10.3389/fphar.2025.1234567/full

Sources

Application

Application Notes and Protocols for the Crystallization of Methyl 2-(5-amino-1H-indol-3-yl)acetate

Introduction: The Critical Role of Crystallization in the Development of Indole-Based Pharmaceutical Intermediates Methyl 2-(5-amino-1H-indol-3-yl)acetate is a functionalized indole derivative of significant interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Crystallization in the Development of Indole-Based Pharmaceutical Intermediates

Methyl 2-(5-amino-1H-indol-3-yl)acetate is a functionalized indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure, forming the core of numerous natural products and pharmaceuticals.[1][2] The specific arrangement of the amino and methyl acetate substituents on the indole ring of this particular molecule presents both opportunities for therapeutic activity and challenges for purification and formulation.

Crystallization is a pivotal purification step in the manufacturing of active pharmaceutical ingredients (APIs) and their intermediates.[3][4] It serves not only to achieve the requisite high purity but also to isolate the desired polymorphic form, which critically influences the compound's stability, solubility, and bioavailability.[5][6] For aminoindoles, which can be susceptible to oxidation and degradation, developing a robust and reproducible crystallization protocol is paramount to ensuring the quality and consistency of the final product.[7][8]

This comprehensive guide provides detailed application notes and protocols for the crystallization of methyl 2-(5-amino-1H-indol-3-yl)acetate. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for procedural choices, troubleshooting guidance, and methods for crystal characterization.

Understanding the Molecular Landscape: Influences on Crystallization

The crystallization behavior of methyl 2-(5-amino-1H-indol-3-yl)acetate is governed by the interplay of its distinct functional groups. The indole ring itself provides a planar, aromatic surface conducive to π-π stacking interactions. The N-H group of the indole and the primary amino group at the 5-position are potent hydrogen bond donors, while the carbonyl oxygen of the methyl ester and the nitrogen atoms are hydrogen bond acceptors. These strong directional interactions are expected to play a crucial role in the formation of a stable crystal lattice.[9][10]

The molecule exhibits a moderate polarity. The amino group imparts hydrophilicity, while the indole ring and the methyl acetate group contribute to its lipophilicity. This amphiphilic nature suggests that a range of solvent systems, from polar protic to less polar aprotic, and particularly solvent mixtures, will be effective in achieving the supersaturation required for crystal nucleation and growth.[11]

Caption: Key intermolecular interactions in methyl 2-(5-amino-1H-indol-3-yl)acetate crystallization.

Strategic Selection of Crystallization Techniques

A successful crystallization outcome often relies on exploring multiple techniques. Based on the physicochemical properties of the target molecule, three primary methods are recommended: Slow Cooling Crystallization, Anti-Solvent Vapor Diffusion, and Slow Evaporation. The choice of method will depend on the solubility profile of the compound and the desired crystal characteristics (e.g., size, morphology).

Caption: Decision workflow for selecting a crystallization strategy.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[5]

Solvent System Rationale: A mixture of ethanol and water is a promising starting point. The organic solvent (ethanol) should effectively dissolve the compound, particularly at elevated temperatures, while the water acts as an anti-solvent, reducing solubility as the solution cools. The presence of the polar amino group suggests some water solubility, which can be modulated by the ethanol ratio.[11] Other potential solvents include isopropanol, acetonitrile, and ethyl acetate, paired with an appropriate anti-solvent if necessary.[12][13]

Step-by-Step Methodology:

  • Solubilization: In a clean flask equipped with a magnetic stirrer and a reflux condenser, add the crude methyl 2-(5-amino-1H-indol-3-yl)acetate.

  • Solvent Addition: Begin adding the primary solvent (e.g., ethanol) in small portions while stirring.

  • Heating: Gently heat the mixture to near the solvent's boiling point to facilitate dissolution. Continue adding the solvent until the solid is completely dissolved.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter paper to remove them.

  • Cooling: Remove the heat source and allow the flask to cool slowly to room temperature. To promote the formation of larger, more well-defined crystals, insulate the flask to slow the cooling rate.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or a refrigerator (2-8 °C) for several hours to maximize crystal yield.

  • Harvesting: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil, the solution is likely too supersaturated. Reheat the mixture to dissolve the oil and add a small amount of the primary solvent before cooling again at a slower rate.

  • No Crystal Formation: The solution may not be sufficiently saturated. Reduce the volume of the solvent by evaporation before attempting to cool again. Alternatively, scratch the inside of the flask with a glass rod to induce nucleation.

Protocol 2: Anti-Solvent Vapor Diffusion

This method is well-suited for growing high-quality single crystals for X-ray diffraction analysis and is effective when a miscible solvent/anti-solvent pair is identified.[14]

Solvent System Rationale: The "solvent" should be one in which the compound is readily soluble, while the "anti-solvent" is one in which it is poorly soluble. The two must be miscible. For this molecule, a good starting combination would be dissolving the compound in a polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and using a less polar anti-solvent such as ethyl acetate or diethyl ether.[15]

Step-by-Step Methodology:

  • Preparation of the Inner Vial: Dissolve the compound in a minimal amount of the primary solvent (e.g., DMF) in a small, open vial.

  • Preparation of the Outer Chamber: Add a larger volume of the anti-solvent (e.g., ethyl acetate) to a larger beaker or jar.

  • Assembly: Carefully place the inner vial containing the compound solution into the outer chamber. Ensure the anti-solvent level is below the top of the inner vial.

  • Sealing: Seal the outer chamber tightly to create a closed system.

  • Diffusion and Crystallization: Over time, the more volatile anti-solvent will diffuse into the primary solvent, gradually reducing the solubility of the compound and inducing crystallization.

  • Monitoring: Allow the setup to stand undisturbed for several days to weeks, monitoring for crystal growth.

  • Harvesting: Once suitable crystals have formed, carefully remove the inner vial and collect the crystals.

Troubleshooting:

  • Precipitation Instead of Crystals: The rate of diffusion may be too fast. Try using a less volatile anti-solvent or placing the setup in a cooler, more stable temperature environment.

  • No Crystal Growth: The initial solution may be too dilute. Increase the concentration of the compound in the primary solvent.

Protocol 3: Slow Evaporation

This is a straightforward method for compounds that are soluble in a volatile solvent and are stable in solution for extended periods.[9]

Solvent System Rationale: A moderately volatile solvent in which the compound has good solubility is required. Given the compound's structure, solvents like acetone, ethyl acetate, or a mixture of methanol and water could be effective.[9] The slow removal of the solvent increases the concentration, leading to supersaturation and crystal formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the compound in a suitable volatile solvent in a beaker or flask.

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Cover the container with a perforated film (e.g., Parafilm with small holes) to slow the rate of evaporation.

  • Incubation: Place the container in a location with stable temperature and minimal vibrations.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Collect the crystals once the solvent has evaporated to a small volume or to dryness.

Troubleshooting:

  • Formation of a Film or Powder: The evaporation rate is too fast. Use a cover with fewer or smaller perforations.

  • Decomposition: The compound may be unstable in the chosen solvent over time. This method may not be suitable in such cases. Consider the use of an inert atmosphere.

Data Presentation: Summary of Crystallization Parameters

Technique Primary Solvent(s) Anti-Solvent(s) Typical Temperature Expected Outcome Best For
Slow Cooling Ethanol, Isopropanol, AcetonitrileWater, Heptane80°C to 4°CCrystalline powder, small to medium crystalsBulk purification, good yields
Vapor Diffusion DMF, DMSOEthyl Acetate, Diethyl Ether, DichloromethaneRoom TemperatureHigh-quality single crystalsX-ray crystallography, polymorph screening
Slow Evaporation Acetone, Ethyl Acetate, Methanol/WaterN/ARoom TemperatureWell-formed single or clustered crystalsSmall-scale crystallization, exploratory studies

Characterization of Crystalline Material

Once crystals are obtained, it is crucial to characterize their solid-state properties. Standard techniques include:

  • X-Ray Powder Diffraction (XRPD): To identify the crystalline form and assess polymorphism.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability.

  • Thermogravimetric Analysis (TGA): To assess solvent content and decomposition temperature.

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional molecular and crystal structure.[9][10]

Conclusion

The crystallization of methyl 2-(5-amino-1H-indol-3-yl)acetate is a critical step for its purification and solid-state characterization. A systematic approach, exploring various techniques such as slow cooling, vapor diffusion, and slow evaporation with a range of solvent systems, is key to success. The protocols and insights provided in this guide offer a robust framework for developing an efficient and reproducible crystallization process, ultimately contributing to the successful advancement of drug development programs involving this important indole derivative.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Dunigan, E. A., et al. (n.d.). A Simple Purification of Indole-3-Acetic Acid and Abscisic Acid for GC-SIM-MS Analysis by Microfiltration of Aqueous Samples through Nylon. PMC.
  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • Google Patents. (n.d.). US2701250A - Process of producing indole-3-acetic acids.
  • American Chemical Society. (2011, February 22).
  • IJSDR. (n.d.). OPTIMIZATION AND PURIFICATION OF INDOLE ACETIC ACID (IAA) PRODUCED BY RHIZOSPHERIC PSEUDOMONAS SPP.
  • MDPI. (n.d.). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry.
  • Benchchem. (n.d.).
  • Unknown. (n.d.). 3.3.
  • PharmaBlock. (n.d.). Crystallization Process R&D in Pharmaceutical Development.
  • Pharmaceutical Technology. (2026, March 14).
  • Amanote Research. (n.d.). (PDF)
  • National Institutes of Health. (n.d.).
  • Benchchem. (n.d.). The Discovery and Synthesis of 3-Aminoindole: A Technical Guide.
  • ijarsct. (2022, April 15). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole.
  • Google Patents. (n.d.).
  • MDPI. (2025, May 26).
  • MedChemExpress. (n.d.). Methyl 2-(1H-indol-3-yl)
  • ElectronicsAndBooks. (n.d.). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin.
  • ResearchGate. (n.d.). (PDF) Extraction and Identification of Indole-3-Acetic Acid Synthesized by Rhizospheric Microorganism.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). Methyl 2-(5-fluoro-1H-indol-3-yl)
  • ResearchGate. (2026, March 11). (PDF)
  • Unknown. (n.d.).
  • American Chemical Society. (2020, July 7). Structure and Morphology of Indole Analogue Crystals. ACS Omega.
  • TargetMol. (n.d.). Methyl 2-(1H-indol-3-yl)
  • National Institutes of Health. (n.d.). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)
  • Sigma-Aldrich. (n.d.). methyl 2-(5-amino-1H-indol-3-yl)
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Cardiff University. (n.d.). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)&#173 - -ORCA.
  • American Chemical Society. (2019, August 13). Direct Access to Functionalized Indoles via Single Electron Oxidation Induced Coupling of Diarylamines with 1,3-Dicarbonyl Compounds. Organic Letters.
  • ResearchGate. (n.d.). (PDF) Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)
  • American Chemical Society. (2025, April 3). I2-Induced Metal-Free C(sp2)–H Functionalization of Indoles via One-Pot and Two-Step Reaction with 1-(2-Hydroxyphenyl)-propargyl Alcohols: Access to 3-(Benzofuran-3-yl).
  • National Institutes of Health. (n.d.). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC.
  • NextSDS. (n.d.). methyl 2-(5-amino-1H-indol-1-yl)
  • ResearchGate. (2024, April 4). Synthesis and crystal structure of 5-fluoro-1-methyl-2-oxo-3-(2-oxochroman-4-yl)
  • PubMed. (2019, September 6). Direct Access to Functionalized Indoles via Single Electron Oxidation Induced Coupling of Diarylamines with 1,3-Dicarbonyl Compounds.
  • ChemicalBook. (n.d.). Methyl 2-(1-methyl-1H-indol-3-yl)
  • National Institutes of Health. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC. Cross-Coupling Reactions - PMC*.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Methyl 2-(5-amino-1H-indol-3-yl)acetate as an Analytical Reference Standard

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standards used.[1][2][3] This guide provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standards used.[1][2][3] This guide provides a comprehensive comparison and validation protocol for establishing methyl 2-(5-amino-1H-indol-3-yl)acetate as an analytical reference standard. The methodologies and data presented herein are designed to provide a robust framework for its qualification, ensuring its suitability for intended analytical applications, from routine quality control to complex research and development.

The validation of an analytical reference standard is a critical process that demonstrates its fitness for purpose.[4][5] This involves a series of experiments to confirm its identity, purity, and stability. This guide will objectively compare the performance of a candidate batch of methyl 2-(5-amino-1H-indol-3-yl)acetate against established analytical benchmarks and provide the supporting experimental data.

The Critical Role of a Validated Reference Standard

In pharmaceutical analysis, reference standards are the cornerstone of accurate and reproducible results.[1][2] They are highly characterized materials used to:

  • Confirm the identity of a substance.

  • Determine the purity of a sample by comparing the analyte's response to that of the standard.[6]

  • Calibrate analytical instruments .

  • Validate analytical methods by assessing parameters such as accuracy, precision, and linearity.[7]

Experimental Design for Validation

The validation of methyl 2-(5-amino-1H-indol-3-yl)acetate as a reference standard involves a multi-faceted analytical approach. The chosen techniques are designed to provide orthogonal data, where each method provides a different and complementary piece of information about the compound's identity and purity.

The following analytical techniques were employed in this validation study:

  • High-Performance Liquid Chromatography (HPLC-UV): To determine the purity of the standard and to identify and quantify any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and provide further evidence of the compound's identity.[8]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule and confirm its identity.

The diagram below illustrates the logical workflow of the validation process.

Caption: Workflow for the validation of an analytical reference standard.

Comparative Data Analysis

The candidate reference standard was analyzed using the aforementioned techniques. The results are summarized below, comparing the experimental data to the expected theoretical values for methyl 2-(5-amino-1H-indol-3-yl)acetate.

Table 1: HPLC-UV Purity Analysis
ParameterResultAcceptance Criteria
Purity (by area %)99.8%≥ 99.5%
Total Impurities0.2%≤ 0.5%
Largest Single Impurity0.08%≤ 0.1%
Table 2: LC-MS Identity Confirmation
ParameterExperimental ValueTheoretical Value
Molecular Weight (M)206.23206.23
[M+H]⁺ (m/z)207.10207.09
Table 3: ¹H NMR Structural Confirmation
Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H (indole NH)~8.0br s
Aromatic Protons6.5 - 7.5m
CH₂~3.7s
OCH₃~3.6s
NH₂~3.4br s

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 4: FT-IR Functional Group Analysis
Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (amine & indole)3400-3250 (two bands)
C-H Stretch (aromatic & aliphatic)3100-2850
C=O Stretch (ester)~1730
C=C Stretch (aromatic)~1600 & ~1500
C-N Stretch (aromatic amine)1335-1250

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments performed in this validation study. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.

HPLC-UV Method for Purity Assessment

This method is designed to separate the main component from potential process-related impurities and degradation products. A reversed-phase C18 column is used, which is a common and robust choice for the analysis of moderately polar compounds like indole derivatives.[6]

Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the methyl 2-(5-amino-1H-indol-3-yl)acetate candidate standard.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 1 mg/mL.

  • Dilute the stock solution 1:10 with the same diluent to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Rationale:

  • The use of a gradient elution allows for the effective separation of impurities with a wide range of polarities.[10]

  • Formic acid is added to the mobile phase to improve peak shape and ionization efficiency for potential LC-MS analysis.[10]

  • Detection at 280 nm is chosen as it is a common wavelength for detecting indole-containing compounds.[10]

LC-MS Method for Identity Confirmation

This method provides unambiguous confirmation of the molecular weight of the compound. Electrospray ionization (ESI) in positive mode is typically used for indole derivatives as it readily forms protonated molecules ([M+H]⁺).[8]

Instrumentation:

  • LC-MS system with an ESI source.

LC Conditions:

  • Same as the HPLC-UV method described above.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Range: 50-500 m/z

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Procedure:

  • Inject the prepared sample solution from the HPLC-UV method.

  • Acquire the mass spectrum of the main peak.

  • Compare the observed m/z of the [M+H]⁺ ion with the theoretical value.

¹H NMR Spectroscopy for Structural Elucidation

¹H NMR provides detailed information about the chemical structure of the molecule, including the number and types of protons and their connectivity.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the candidate standard in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

Acquisition Parameters:

  • Pulse Program: Standard ¹H acquisition

  • Number of Scans: 16

  • Relaxation Delay: 1 s

Data Analysis:

  • Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign the protons to the structure of methyl 2-(5-amino-1H-indol-3-yl)acetate. The characteristic signals for the indole ring protons, the methylene group, the methyl ester, and the amino group should be present.[11]

FT-IR Spectroscopy for Functional Group Analysis

FT-IR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Instrumentation:

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Place a small amount of the solid candidate standard directly on the ATR crystal.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the N-H (amine and indole), C=O (ester), and aromatic C=C and C-N functional groups.[12][13]

Discussion and Conclusion

The experimental data presented in this guide provides strong evidence for the identity and purity of the candidate batch of methyl 2-(5-amino-1H-indol-3-yl)acetate. The HPLC-UV analysis demonstrated a purity of 99.8%, which is well within the typical acceptance criteria for a reference standard. The LC-MS data confirmed the expected molecular weight, and the ¹H NMR and FT-IR spectra were consistent with the proposed chemical structure.

Based on this comprehensive validation, the candidate material is deemed suitable for use as an analytical reference standard. The detailed protocols provided herein can be used as a template for the in-house validation or verification of this and other similar compounds.

The following diagram illustrates the relationship between the analytical techniques and the key validation parameters they address.

Caption: Relationship between analytical techniques and validation parameters.

References

  • Benchchem. A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate.
  • Hilaris. A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Available from: [Link]

  • MDPI. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Available from: [Link]

  • Benchchem. Technical Support Center: NMR Spectroscopy of Indole Compounds.
  • ICH. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • ResearchGate. LC-MS/MS parameters (MRM) used for identification of indole, skatole and androstenone. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • PMC. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available from: [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. Available from: [Link]

  • PMC. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Available from: [Link]

  • Benchchem. Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
  • HealthManagement.org. How Impurity Reference Standards Ensure Drug Safety. Available from: [Link]

  • EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available from: [Link]

  • ResolveMass Laboratories Inc. Choosing Reference Standards for API or Impurity. Available from: [Link]

  • ResearchGate. 1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in... Available from: [Link]

  • UCLA. IR: amines. Available from: [Link]

  • Illinois State University. Infrared Spectroscopy. Available from: [Link]

Sources

Comparative

structural comparison of methyl 2-(5-amino-1H-indol-3-yl)acetate and melatonin

Title: Structural and Pharmacological Comparison Guide: Methyl 2-(5-amino-1H-indol-3-yl)acetate vs. Melatonin Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Pharmacological Comparison Guide: Methyl 2-(5-amino-1H-indol-3-yl)acetate vs. Melatonin

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Pharmacophore Divergence, and Experimental Methodologies

Executive Summary

In the landscape of indole-based drug discovery, the structural nuances of the indole core dictate target selectivity, binding affinity, and metabolic stability. This guide provides an objective, data-driven comparison between melatonin (the endogenous chronobiotic hormone, N-acetyl-5-methoxytryptamine) and methyl 2-(5-amino-1H-indol-3-yl)acetate , a synthetic indole derivative. By analyzing their structural divergence at positions 3 and 5 of the indole ring, we elucidate the causality behind their vastly different pharmacological profiles, bridging theoretical pharmacophore models with validated experimental workflows.

Structural and Pharmacophore Analysis

The core scaffold of both molecules is the bicyclic indole ring, but their substitutions dictate entirely different biological trajectories.

The Melatonin Pharmacophore (The Standard)

Melatonin’s high-affinity binding to the G-protein-coupled receptors MT1 and MT2 (sub-nanomolar Kd​ values) relies on a strict three-point pharmacophore model[1]:

  • Position 5 (-OCH3): The 5-methoxy group acts as a critical hydrogen bond acceptor. Structural biology and docking studies reveal that the oxygen atom forms an essential hydrogen bond with Asn162 (in MT1) and Asn175 (in MT2) within the transmembrane helices, driving receptor activation[2].

  • Position 3 (-CH2-CH2-NH-CO-CH3): The 3-acylaminoethyl side chain provides optimal distance and flexibility. The amide NH acts as a mandatory hydrogen bond donor, while the alkyl chain provides necessary hydrophobic interactions[1][3].

Structural Divergence of Methyl 2-(5-amino-1H-indol-3-yl)acetate

Methyl 2-(5-amino-1H-indol-3-yl)acetate deviates from the melatonin pharmacophore in two critical ways, rendering it ineffective as an MT1/MT2 agonist but highly valuable as a precursor for other neurological targets (such as MAO-B inhibitors)[4]:

  • Position 5 (-NH2): The replacement of the methoxy group with a primary amine shifts the electronic profile from a pure hydrogen bond acceptor to a strong hydrogen bond donor/acceptor. This disrupts the highly specific Asn162/Asn175 interaction required for MT receptor activation[2].

  • Position 3 (-CH2-COOCH3): The substitution of the flexible ethylamide chain with a shorter methyl acetate group eliminates the critical amide NH hydrogen bond donor. Furthermore, the ester linkage alters the steric bulk and spatial geometry, preventing optimal docking into the orthosteric binding pocket of melatonin receptors[3].

SAR_Logic cluster_Melatonin Melatonin cluster_Analog Methyl 2-(5-amino-1H-indol-3-yl)acetate Indole Indole Core Scaffold Mel_5 Position 5: -OCH3 (Methoxy) Indole->Mel_5 Mel_3 Position 3: -CH2-CH2-NH-CO-CH3 (Amide) Indole->Mel_3 Ana_5 Position 5: -NH2 (Amino) Indole->Ana_5 Ana_3 Position 3: -CH2-COOCH3 (Ester) Indole->Ana_3 Mel_Bind High MT1/MT2 Affinity (Optimal H-Bonding) Mel_5->Mel_Bind Asn162/175 Acceptor Mel_3->Mel_Bind Amide NH Donor Ana_Bind Low MT1/MT2 Affinity (Altered Pharmacophore) Ana_5->Ana_Bind Loss of specific acceptor Ana_3->Ana_Bind Loss of NH Donor & shortened chain

Figure 1: Structure-Activity Relationship (SAR) logic demonstrating how substitutions at positions 3 and 5 dictate receptor affinity.

Comparative Physicochemical & Binding Profile

To objectively compare these compounds, we must look at their functional data. While melatonin is a potent GPCR activator, 5-aminoindole derivatives like methyl 2-(5-amino-1H-indol-3-yl)acetate are frequently utilized in the synthesis of selective Monoamine Oxidase B (MAO-B) inhibitors for Parkinson's disease models, leveraging the electron-rich nature of the amino-substituted indole to counteract oxidative stress[4].

Property / FeatureMelatoninMethyl 2-(5-amino-1H-indol-3-yl)acetate
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamideMethyl 2-(5-amino-1H-indol-3-yl)acetate
Position 5 Substituent Methoxy (-OCH3)Amino (-NH2)
Position 3 Substituent N-acetylaminoethyl (-CH2-CH2-NH-CO-CH3)Methyl acetate (-CH2-COOCH3)
MT1 Receptor Affinity ( Ki​ ) ~0.1 - 1.0 nM[5]> 10,000 nM (Predicted/Negligible)
MT2 Receptor Affinity ( Ki​ ) ~0.1 - 1.0 nM[5]> 10,000 nM (Predicted/Negligible)
Primary Application Chronobiotic, Sleep Disorders, GPCR AgonistSynthetic intermediate, MAO-B inhibitor scaffold[4]
H-Bonding Profile (Pos 3) Donor (NH) and Acceptor (C=O)Acceptor only (C=O, -O-)

Experimental Methodologies: Self-Validating Protocols

To empirically validate the loss of melatonin receptor affinity when utilizing methyl 2-(5-amino-1H-indol-3-yl)acetate or its downstream derivatives, researchers employ competitive radioligand binding assays using recombinant human MT1 and MT2 receptors[5].

Protocol: Competitive Radioligand Binding Assay (MT1/MT2)

This protocol establishes the causality between structural modification and receptor affinity by measuring the displacement of [3H] -melatonin.

Reagents & Preparation:

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors.

  • Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2​ .

  • Radioligand: [3H] -melatonin (Specific activity: ~70-85 Ci/mmol).

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-MT1/MT2 cells and homogenize in ice-cold Tris-HCl buffer. Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet in assay buffer to a final protein concentration of 10–20 µ g/well .

  • Incubation: In a 96-well plate, combine:

    • 50 µL of [3H] -melatonin (final concentration ~1 nM, near the Kd​ value).

    • 50 µL of the competitor ligand (e.g., melatonin as a positive control, or methyl 2-(5-amino-1H-indol-3-yl)acetate) at varying concentrations ( 10−12 to 10−4 M).

    • 100 µL of membrane suspension.

  • Equilibration: Incubate the plates in the dark at 25°C for 60 minutes to reach binding equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with 3 mL of ice-cold assay buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression (sigmoidal dose-response). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Assay_Workflow Step1 1. Cell Culture CHO-MT1 / CHO-MT2 Step2 2. Membrane Prep Homogenization & Centrifugation Step1->Step2 Step3 3. Ligand Incubation [3H]-Melatonin + Competitor Step2->Step3 Step4 4. Rapid Filtration GF/B Glass Fiber Filters Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting Step4->Step5 Step6 6. Data Analysis IC50 & Ki Determination Step5->Step6

Figure 2: Step-by-step experimental workflow for the competitive radioligand binding assay.

Conclusion

While melatonin is perfectly optimized by evolution to activate MT1 and MT2 receptors via its 5-methoxy and 3-acylaminoethyl groups, methyl 2-(5-amino-1H-indol-3-yl)acetate represents a deliberate structural departure. By substituting the methoxy group with an amine and the amide chain with a shortened ester, the molecule loses the critical hydrogen-bonding network required for GPCR activation. However, this exact structural divergence makes it an invaluable building block in the rational drug design of targeted therapies for neurodegenerative diseases, particularly where MAO-B inhibition and oxidative stress modulation are the primary objectives.

References

  • Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors. NIH.gov.
  • Melatonin receptor agonist. Grokipedia.
  • A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity. NIH.gov.
  • Structure-based discovery of potent and selective melatonin receptor agonists. eLife.
  • Network-Based Drug Optimization toward the Treatment of Parkinson's Disease: NRF2, MAO-B, Oxidative Stress, and Chronic Neuroinflammation. Journal of Medicinal Chemistry - ACS Publications.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Testing of Methyl 2-(5-amino-1H-indol-3-yl)acetate in Enzyme Immunoassays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for methyl 2-(5-amino-1H-indol-3-yl)acetate within...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for methyl 2-(5-amino-1H-indol-3-yl)acetate within the context of enzyme immunoassays (EIAs). We will move beyond a simple protocol, delving into the rationale behind experimental choices to ensure the development of robust, specific, and trustworthy assays.

The Imperative of Specificity in Enzyme Immunoassays

Enzyme immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are foundational tools in modern biological research and diagnostics.[1][2] Their power lies in the specific and high-affinity interaction between an antibody and its target antigen.[1] This specificity is the bedrock of reliable quantification. However, antibodies can sometimes bind to molecules that are structurally similar, though not identical, to the target analyte. This phenomenon, known as cross-reactivity, can lead to significant analytical errors, including false-positive results or inaccurate quantification.[3][4]

For any newly developed immunoassay, particularly for small molecules like methyl 2-(5-amino-1H-indol-3-yl)acetate, a thorough evaluation of cross-reactivity is not merely a validation step; it is a critical determinant of assay utility and data integrity.[5] This guide will walk you through a systematic approach to challenging your assay's specificity.

Analyte Profile: Methyl 2-(5-amino-1H-indol-3-yl)acetate

Methyl 2-(5-amino-1H-indol-3-yl)acetate is an indole derivative. The indole scaffold is the core of many biologically significant molecules, including the plant hormone indole-3-acetic acid (IAA) and the neurotransmitter serotonin.[6][7] An immunoassay for this specific compound could be intended for pharmacokinetic studies of a new drug candidate, monitoring of a specific metabolite, or as a novel biomarker.

Chemical Structure:

  • Core: Indole ring system

  • Substituents:

    • An amino group (-NH2) at the 5-position of the indole ring.

    • A methyl acetate group (-CH2COOCH3) at the 3-position.

  • CAS Number: 2580181-91-3 (for the hydrochloride salt)[8]

  • Molecular Formula: C11H12N2O2[8]

The presence of the indole ring, the amino group, and the ester side chain are all potential epitopes that an antibody might recognize. Understanding this structure is the first step in predicting potential cross-reactants.

The Competitive EIA: The Standard for Small Molecule Quantification

For small molecules like our target analyte, the competitive immunoassay is the most suitable format.[9] In this setup, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[9]

This principle is fundamental to cross-reactivity testing. A structurally similar molecule can compete for antibody binding sites, reduce the signal, and thus generate a false-positive result.[10]

Competitive_EIA_Workflow cluster_well Microplate Well Coated with Capture Antibody cluster_reaction Competitive Binding Ab Capture Antibody BoundAnalyte Antibody-Analyte Complex BoundLabeled Antibody-Labeled Analyte Complex Analyte Analyte (from sample) Analyte->BoundAnalyte Competes with LabeledAnalyte Enzyme-Labeled Analyte (reagent) LabeledAnalyte->BoundLabeled Unbound Unbound Analytes (Washed Away) Substrate Substrate BoundLabeled->Substrate Enzyme reacts with note1 High Analyte Conc. => Low Signal note2 Low Analyte Conc. => High Signal Signal Colorimetric Signal Substrate->Signal Generates

Caption: Basis for cross-reactivity between the target and IAA.

Experimental Protocol: Quantifying Cross-Reactivity via Competitive ELISA

This protocol provides a validated workflow for assessing the cross-reactivity of your antibody.

Objective: To determine the percentage cross-reactivity of a panel of structurally related compounds in a competitive ELISA designed for methyl 2-(5-amino-1H-indol-3-yl)acetate. [10]

A. Reagents and Materials
  • Coating Antigen: Typically, the target analyte conjugated to a carrier protein like BSA or OVA.

  • Primary Antibody: The specific antibody raised against the target analyte.

  • Secondary Antibody: Enzyme-conjugated antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG).

  • Buffers:

    • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

    • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

    • Blocking Buffer (e.g., 1% BSA in PBST)

    • Assay Buffer (e.g., 0.5% BSA in PBST)

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) or equivalent chromogenic substrate.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Plates: 96-well high-binding polystyrene microplates.

  • Analytes: Purified methyl 2-(5-amino-1H-indol-3-yl)acetate (standard) and all potential cross-reactants.

B. Step-by-Step Methodology
  • Plate Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Causality: This step immobilizes the antigen on the plate surface, creating the foundation for the competitive binding reaction. [11]

  • Washing and Blocking:

    • Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Causality: Washing removes unbound antigen. Blocking prevents non-specific binding of subsequent antibodies to the plastic surface, which would cause high background signal. [12]

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte standard and each potential cross-reactant in Assay Buffer. A typical range might be from 1 ng/mL to 10,000 ng/mL.

    • In a separate dilution plate or tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody.

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free analyte.

    • Discard the blocking buffer from the coated plate and wash three times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Causality: This is the critical competitive step. Free analyte (either the standard or a cross-reactant) in the solution will compete with the immobilized antigen on the plate for binding to the primary antibody. Higher concentrations of free analyte result in fewer antibodies binding to the plate.

  • Secondary Antibody Incubation:

    • Discard the solutions and wash the plate five times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Causality: The secondary antibody binds to the primary antibody that has been captured by the immobilized antigen, bringing the enzyme label to the plate.

  • Substrate Development and Measurement:

    • Discard the secondary antibody solution and wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well to quench the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

    • Causality: The enzyme (e.g., HRP) converts the substrate into a colored product. The intensity of the color is proportional to the amount of primary antibody bound to the plate.

Data Analysis and Interpretation

  • Generate Dose-Response Curves: For the standard and each potential cross-reactant, plot the absorbance (Y-axis) against the logarithm of the concentration (X-axis). This will produce a series of sigmoidal curves.

  • Determine the IC50 Value: The IC50 is the concentration of analyte that causes 50% inhibition of the maximum signal. This is a key parameter for comparing the binding affinity of different compounds. [10]It is determined from the midpoint of each dose-response curve.

  • Calculate Percent Cross-Reactivity: The cross-reactivity is calculated relative to the primary analyte using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

    • A high percentage indicates significant cross-reactivity, meaning the antibody binds the other compound with a similar affinity to the target.

    • A low percentage indicates high specificity for the target analyte.

Example Data Summary
Compound TestedIC50 (ng/mL)% Cross-ReactivityInterpretation
Methyl 2-(5-amino-1H-indol-3-yl)acetate 15 100% Reference Analyte
2-(5-amino-1H-indol-3-yl)acetic acid3050%Significant cross-reactivity; potential metabolite interference.
Methyl 2-(1H-indol-3-yl)acetate1,5001%Low cross-reactivity; 5-amino group is critical for binding.
Indole-3-acetic acid (IAA)4,5000.33%Negligible cross-reactivity.
Methyl 2-(5-methoxy-1H-indol-3-yl)acetate7502%Low cross-reactivity.
Bovine Serum Albumin (BSA)>100,000<0.01%No cross-reactivity (Negative Control).

Conclusion: Building Trust in Your Assay

This guide outlines a systematic process for evaluating the specificity of an immunoassay for methyl 2-(5-amino-1H-indol-3-yl)acetate. Rigorous cross-reactivity testing is non-negotiable for ensuring the accuracy and reliability of your results. [13]Significant cross-reactivity may necessitate the screening of alternative antibodies or the implementation of sample purification steps (e.g., HPLC, SPE) to remove interfering substances before analysis. [7][14]By understanding the principles and meticulously executing these validation experiments, you can develop a highly specific and trustworthy immunoassay suitable for the demanding standards of research and drug development.

References

  • The Scientist. (2025). Immunoassay Principles, Types, and Applications in Modern Laboratories. Available from: [Link]

  • Ishikawa, E. (1999). Principle and applications of ultrasensitive enzyme immunoassay (immune complex transfer enzyme immunoassay) for antibodies in body fluids. PubMed. Available from: [Link]

  • Longdom Publishing. (2023). Understanding the Principles of ELISA in Immunoassay. Available from: [Link]

  • UKEssays. (2017). Enzyme Immunoassay Principle. Available from: [Link]

  • Scribd. Enzyme Immunoassays: Principles and Techniques. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual - Immunoassay Methods. Available from: [Link]

  • Weiler, E. W. (1986). Heterologous enzyme immunoassay for the determination of free indole-3-acetic acid (IAA) using antibodies against ring-linked IAA. PubMed. Available from: [Link]

  • Taylor & Francis Online. (2003). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Available from: [Link]

  • ResearchGate. (2025). Development of Immunoassays for Endogenous Cytokinin and Indole-3-Acetic Acid Determination. Available from: [Link]

  • Cloud-Clone Corp. ELISA Kit for Indole 3 Acetic Acid (IAA). Available from: [Link]

  • PubMed. (2014). Ultrasensitive photoelectrochemical immunoassay of indole-3-acetic acid based on the MPA modified CdS/RGO nanocomposites decorated ITO electrode. Available from: [Link]

  • ResearchGate. (2015). A Practical Guide to Immunoassay Method Validation. Available from: [Link]

  • Biomatik. Indole 3 Acetic Acid (IAA) ELISA Kit. Available from: [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins. Available from: [Link]

  • CANDOR Bioscience. cross-reactivity in immunoassays. Available from: [Link]

  • Siemens Healthineers. (2021). Understanding cross-reactivity in immunoassay drug screening. Available from: [Link]

  • PubChem. 2-(5-methyl-1H-indol-3-yl)acetic acid. Available from: [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Available from: [Link]

  • PubChem. methyl 2-(5-methoxy-1H-indol-3-yl)acetate. Available from: [Link]

  • SpringerLink. (2011). Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl 2-(5-amino-1H-indol-3-yl)acetate

Standard Operating Procedure & PPE Guide: Handling Methyl 2-(5-amino-1H-indol-3-yl)acetate As drug development professionals and synthetic chemists, we frequently handle high-value, biologically active intermediates. Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide: Handling Methyl 2-(5-amino-1H-indol-3-yl)acetate

As drug development professionals and synthetic chemists, we frequently handle high-value, biologically active intermediates. Methyl 2-(5-amino-1H-indol-3-yl)acetate is a critical precursor in the synthesis of serotonergic ligands and anti-inflammatory therapeutics. However, the exact structural features that make it synthetically valuable—an electron-rich indole ring paired with a primary amine—also dictate its hazardous profile.

This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety and regulatory compliance during laboratory handling. We do not just outline what to wear; we explain the mechanistic causality behind each safety protocol so you can adapt to dynamic laboratory environments.

Risk Assessment & Mechanistic Hazard Profile

Before selecting Personal Protective Equipment (PPE), it is critical to understand the chemical interactions that drive the hazards. Based on the chemical class of aminoindoles, this compound presents specific toxicological risks[1]:

  • Dermal & Ocular Irritation (Category 2/2A): The nucleophilic nature of the 5-amino group allows it to interact rapidly with biological membranes and ocular proteins. Direct contact causes acute skin irritation and severe eye damage.

  • Acute Inhalation Toxicity (Category 4): As a fine, crystalline solid, the compound poses a significant inhalation risk. Aerosolized micro-particles (<5 microns) can bypass upper respiratory defenses, leading to mucous membrane irritation and systemic absorption[1].

  • Reactivity & Stability: The compound is sensitive to prolonged exposure to light and ambient oxygen, degrading into highly colored, potentially more toxic polymeric byproducts. It must be kept away from strong oxidizing agents to prevent exothermic reactions[1].

Personal Protective Equipment (PPE) Specifications

To mitigate these risks, the following PPE matrix must be strictly adhered to. This aligns with the criteria for exposure control measures mandated by the OSHA Laboratory Standard (29 CFR 1910.1450)[2].

Table 1: Required PPE Specifications for Aminoindole Derivatives

PPE CategorySpecification & StandardMechanistic Justification
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides superior chemical resistance against slightly polar organic solids compared to latex, preventing dermal absorption of the amine.
Eye Protection ANSI Z87.1 Chemical Splash GogglesTight-fitting goggles prevent the ingress of airborne crystalline dust into the ocular cavity. Standard safety glasses are insufficient.
Body Protection 100% Cotton or Flame-Resistant Lab CoatPrevents static buildup (which can ignite organic dust) and protects against accidental powder transfer to street clothing.
Respiratory NIOSH N95/P100 Particulate RespiratorRequired only if weighing bulk powder outside a certified fume hood. Filters out aerosolized dust particles.

Operational Plan: Step-by-Step Handling Protocol

Safety is not a static checklist; it is a continuous, self-validating system. Follow this workflow to ensure environmental controls are functioning before you ever expose the chemical.

Phase 1: Pre-Operation & Engineering Controls
  • Verify Airflow: Ensure the chemical fume hood has a calibrated face velocity of 80–120 feet per minute (fpm). Do not initiate handling if the hood's continuous monitoring device is in alarm[2].

  • Prepare the Workspace: Clear the hood of unnecessary clutter to prevent airflow eddy currents. Line the weighing area with a disposable, anti-static weighing mat.

  • Don PPE: Inspect nitrile gloves for micro-tears before donning. Secure the lab coat fully to the neck and don splash goggles.

Phase 2: Weighing and Transfer
  • Thermal Equilibration: Bring the sealed vial of methyl 2-(5-amino-1H-indol-3-yl)acetate to room temperature in a desiccator before opening. Opening a cold vial causes condensation, which accelerates chemical degradation.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and stainless-steel spatula. Dry aminoindole powders are highly susceptible to static cling, which can cause sudden, dangerous aerosolization.

  • Transfer: Slowly open the vial inside the fume hood. Transfer the solid smoothly, avoiding dropping the powder from a height to minimize dust generation.

  • Sealing: Immediately flush the source vial with dry Nitrogen or Argon, seal tightly, and return to cold storage (2-8°C) protected from light.

Phase 3: Post-Operation & Decontamination
  • Surface Cleaning: Wipe down the analytical balance and surrounding hood area with a damp paper towel (using water or ethanol) to capture any invisible crystalline residue.

  • Doffing: Remove gloves inside-out to trap any microscopic chemical dust within the glove structure. Wash hands thoroughly with soap and water before leaving the laboratory[1].

Spill Management & Disposal Protocol

  • Spill Response: Never dry-sweep the powder. Sweeping creates a massive inhalation hazard. Instead, employ the "wet-wipe" method: gently mist the spill with a compatible solvent (e.g., ethanol) to bind the powder, then wipe it up with absorbent pads[1].

  • Waste Segregation: Place all contaminated wipes, weighing boats, and disposable PPE into a clearly labeled "Solid Hazardous Organic Waste" container. Ensure this container is kept strictly separate from strong acids and oxidizing agents[1].

Process Visualization

The following diagram illustrates the logical progression and dependencies of the handling workflow, ensuring that engineering controls and PPE are validated before chemical exposure occurs.

HandlingWorkflow Risk Hazard Identification (Irritant, Acute Tox 4) Eng Engineering Controls (Chemical Fume Hood) Risk->Eng Dictates PPE Don PPE (Nitrile, Goggles, Coat) Eng->PPE Precedes Weigh Weighing & Transfer (Minimize Aerosolization) PPE->Weigh Enables Safe Spill Spill Response (Wet-Wipe Method) Weigh->Spill Accidental Dispose Waste Disposal (Solid Organic Waste) Weigh->Dispose Routine Spill->Dispose Cleanup

Figure 1: Operational workflow for handling methyl 2-(5-amino-1H-indol-3-yl)acetate safely.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." eCFR. URL:[Link]

Sources

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